N-(2-fluorophenyl)cyclohexanecarboxamide
Description
Properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
N-(2-fluorophenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C13H16FNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) |
InChI Key |
STBYGBBGUVUHTK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Cyclohexanecarboxamides in Neuroimaging
18F-FCWAY and 18F-Mefway (Table 1) are fluorinated analogs developed as PET ligands for serotonin 5-HT1A receptors. Both share a cyclohexanecarboxamide backbone but differ in fluorine substitution:
- 18F-FCWAY : Contains a trans-4-fluoro group on the cyclohexane ring.
- 18F-Mefway : Features a fluoromethyl group on the cyclohexane.
18F-Mefway exhibits superior in vivo stability due to the fluoromethyl group’s resistance to defluorination, making it more suitable for prolonged imaging . The 2-fluorophenyl analog may share similar stability advantages depending on metabolic pathways.
Halogenated Phenyl Derivatives
Substitution with halogens (Cl, Br) or methyl groups alters physicochemical and biological properties:
The 2-fluoro substituent balances electronegativity and steric effects, favoring receptor interactions .
Thiourea-Functionalized Analogs
Thiourea derivatives (e.g., H2L9: N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) introduce sulfur donor atoms, enabling metal chelation and diverse bioactivities:
| Compound | Functional Group | Key Applications |
|---|---|---|
| H2L9 | Thiourea | Metal ion extraction, antifungal agents |
| This compound | Amide | Neurological targeting |
Thiourea derivatives exhibit broader coordination chemistry but may lack the specificity of fluorinated amides for CNS targets.
Alkyl-Substituted Analogs
Aliphatic chains (e.g., heptan-4-yl, octan-2-yl) modify hydrophobicity and synthetic accessibility:
Alkyl derivatives are synthesized via copper-catalyzed alkylation with moderate yields (~60–66%) . The fluorophenyl analog likely requires aryl halide coupling, which may lower yields due to steric hindrance.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(2-fluorophenyl)cyclohexanecarboxamide?
The compound is synthesized via nucleophilic acyl substitution. A typical route involves reacting cyclohexanecarbonyl chloride with 2-fluoroaniline in an aprotic solvent (e.g., dichloromethane) under inert conditions. Triethylamine is often added to scavenge HCl, improving yield. Purification via column chromatography (e.g., 20% ethyl acetate/hexane gradient) ensures high purity. Stoichiometric ratios (1:1.2 for acyl chloride to amine) minimize side products .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- IR spectroscopy : Confirm the presence of amide C=O (~1635 cm⁻¹) and N-H stretches (~3276 cm⁻¹) .
- NMR : ¹H NMR reveals distinct signals for the cyclohexane ring (δ 1.18–2.04 ppm, multiplet) and fluorophenyl protons (δ 6.8–7.5 ppm). ¹³C NMR identifies the carbonyl carbon at ~175 ppm .
- X-ray crystallography : Resolve spatial arrangements, such as chair conformations of the cyclohexane ring and intermolecular hydrogen bonding patterns stabilizing the crystal lattice .
Q. What analytical methods ensure purity and stability during storage?
Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%). Stability studies under varying temperatures (4°C to 25°C) and humidity (0–75% RH) over 6–12 months confirm degradation thresholds. Mass spectrometry (EI or ESI) validates molecular integrity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict electronic and vibrational properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., C–H···O, π-π stacking) influencing crystal packing .
Q. What structural modifications enhance binding affinity to serotonin receptors (e.g., 5-HT1A) in PET imaging applications?
Radiolabeled analogs (e.g., ¹⁸F-Mefway) are synthesized by introducing fluorinated groups at specific positions. Comparative studies show that substituents on the phenyl ring (e.g., methoxy vs. fluoro) modulate receptor affinity and pharmacokinetics. In vivo PET/MRI co-registration in primates quantifies brain uptake and binding potential .
Q. How do reaction conditions (solvent, temperature) influence yield and byproduct formation during synthesis?
Kinetic studies reveal that polar aprotic solvents (e.g., acetone) accelerate reaction rates but may increase hydrolysis of the acyl chloride. Low temperatures (0–5°C) suppress side reactions, while excess amine (1.5 equivalents) ensures complete conversion. Byproducts like dimerized acyl chlorides are minimized via dropwise addition .
Q. What challenges arise in correlating experimental and computational data for thiourea derivatives of cyclohexanecarboxamide?
Discrepancies between experimental (X-ray) and DFT-optimized bond lengths (e.g., C–S vs. C=O) often arise from crystal packing forces or solvent effects in simulations. Multi-conformational analyses and solvent-inclusive DFT models (e.g., PCM) improve agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
